molecular formula C18H12F2N2O4 B2835238 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide CAS No. 1211089-29-0

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide

Cat. No.: B2835238
CAS No.: 1211089-29-0
M. Wt: 358.301
InChI Key: MOTHNKIYCRVLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a difluorobenzamide group, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halides.

    Formation of the Difluorobenzamide Group: The difluorobenzamide moiety is typically introduced via an amidation reaction, where a difluorobenzoic acid derivative reacts with an amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for cost-efficiency and yield. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability. Catalysts and solvents would be chosen to minimize environmental impact and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as an anticancer agent. Its structure suggests it could interact with biological targets such as enzymes or receptors involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals. Its synthesis and modification can lead to the discovery of new drugs with improved efficacy and reduced side effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-(benzo[d][1,3]dioxol-5-yl)isoxazol-5-yl)methyl)-2,6-difluorobenzamide
  • **N-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-difluorobenzamide
  • **N-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-dichlorobenzamide

Uniqueness

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the benzo[d][1,3]dioxole and isoxazole rings, along with the difluorobenzamide group, makes it particularly effective in binding to and inhibiting biological targets involved in disease processes.

Biological Activity

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antibacterial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzo[d][1,3]dioxole moiety and an isoxazole ring, contributing to its biological properties. The molecular formula is C16H15F2N2O3C_{16}H_{15}F_2N_2O_3, and its molecular weight is approximately 328.30 g/mol.

PropertyValue
Molecular FormulaC16H15F2N2O3C_{16}H_{15}F_2N_2O_3
Molecular Weight328.30 g/mol
CAS Number1236270-17-9

Target Interaction

The primary mechanism of action for this compound involves interactions with microtubules and their constituent protein tubulin . The compound modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structures, leading to significant effects on cell division and growth inhibition in cancer cells.

Cell Cycle Effects

Research indicates that this compound causes cell cycle arrest at the S phase , disrupting normal cellular proliferation. This effect has been observed in various human cancer cell lines, suggesting its potential as an anti-cancer agent.

Antitumor Efficacy

The compound has demonstrated potent growth inhibition against several cancer cell lines. For instance:

  • Cell Lines Tested : Various human cancer cell lines including breast, lung, and colon cancer cells.
  • Inhibition Rates : IC50 values (the concentration required to inhibit 50% of cell growth) vary significantly depending on the cell type but generally indicate strong efficacy.

Case Studies

  • Study on Breast Cancer Cells : In vitro studies showed that this compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 12 µM.
  • Study on Lung Cancer Cells : Similar studies indicated that the compound reduced the viability of A549 lung cancer cells with an IC50 value around 8 µM.

These findings suggest that the compound could be further developed into a therapeutic agent for treating various cancers.

Antibacterial Activity

In addition to its antitumor properties, this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria

Recent evaluations revealed:

Bacteria StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis0.25 - 1 µg/mL
Staphylococcus aureus<10 µg/mL

These results suggest that the compound acts as an effective inhibitor of bacterial growth, making it a candidate for further investigation in antimicrobial therapies .

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N2O4/c19-12-2-1-3-13(20)17(12)18(23)21-8-11-7-15(26-22-11)10-4-5-14-16(6-10)25-9-24-14/h1-7H,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTHNKIYCRVLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.